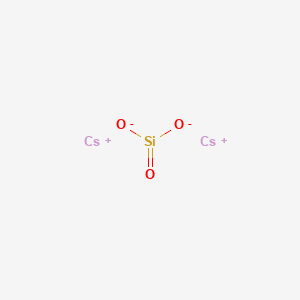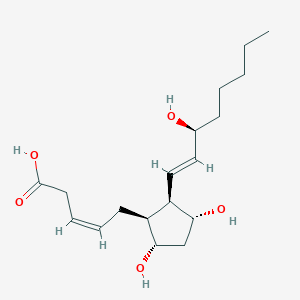
Erdosteine Ethyl Ester
Vue d'ensemble
Description
Erdosteine Ethyl Ester, also known as ethyl (2-oxo-2-[(2-oxotetrahydro-3-thiophenyl)amino]ethyl)sulfanyl)acetate, is a derivative of Erdosteine . Erdosteine is a mucolytic drug with antioxidant activity . The ethyl ester form of Erdosteine is produced during the refining process of Erdosteine bulk drug when using ethanol as a refining solvent .
Synthesis Analysis
Erdosteine is synthesized from 3-bromoacetamido-2-oxo-tetrahydrothiophene and ethyl thioglycolate . During the synthesis process of Erdosteine, Erdosteine is purified with ethanol. The carboxyl group of Erdosteine can be ethylated in ethanol to produce this compound .
Molecular Structure Analysis
The molecular formula of this compound is C10H15NO4S2 and its molecular weight is 277.36 . The IUPAC name for this compound is ethyl 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetate .
Chemical Reactions Analysis
This compound is a new impurity that is confirmed to be produced in the refining process of Erdosteine bulk drug when using ethanol as a refining solvent . Another impurity was confirmed as (2-oxo-2-[(2-oxotetrahydro-3-thiophenyl)amino]ethyl)sulfinyl acetic acid, which is an Erdosteine oxide .
Physical And Chemical Properties Analysis
The molecular formula of this compound is C10H15NO4S2 and its molecular weight is 277.36 . The accurate mass is 277.0442 .
Applications De Recherche Scientifique
Analyse des Impuretés Pharmaceutiques
L’Erdosteine Ethyl Ester a été identifié comme une impureté formée lors de la synthèse de l’Erdosteine, un médicament mucolytique . Son identification et sa quantification sont cruciales pour le contrôle qualité dans la fabrication pharmaceutique. Des techniques chromatographiques avancées, telles que la chromatographie liquide haute performance (HPLC), sont utilisées pour détecter et isoler cette impureté. La garantie de la pureté des médicaments est essentielle pour la sécurité des patients et l’efficacité du traitement.
Recherche Antioxydante
Dans le domaine de la médecine, l’this compound est un dérivé de l’Erdosteine, qui présente des propriétés antioxydantes . C’est un domaine d’intérêt pour les chercheurs qui étudient les maladies liées au stress oxydatif. Le potentiel de l’this compound à agir comme antioxydant fait de lui un sujet d’étude pour son efficacité dans la réduction des dommages oxydatifs dans les tissus biologiques.
Science de l’Environnement
La recherche sur l’impact environnemental des médicaments comprend souvent l’étude de leurs produits de dégradation. L’this compound, en tant que sous-produit de l’Erdosteine, pourrait être examiné pour son devenir et ses effets environnementaux . La compréhension de son comportement dans l’eau, le sol et l’air peut éclairer les méthodes de traitement des déchets pharmaceutiques et ses implications écologiques.
Processus Industriels
Dans les processus industriels, les esters comme l’this compound sont souvent impliqués dans la synthèse de divers produits chimiques . Ils peuvent servir d’intermédiaires dans la production d’autres composés ou de solvants dans les réactions. L’efficacité et les aspects de la chimie verte de ces procédés présentent un intérêt particulier, visant à réduire l’impact environnemental.
Recherche en Biotechnologie
Le rôle de l’this compound dans la recherche en biotechnologie est lié aux activités mucolytiques et antioxydantes de son composé parent . Les applications biotechnologiques peuvent explorer l’utilisation de micro-organismes ou d’enzymes pour synthétiser ou modifier ces esters, ce qui pourrait conduire à des méthodes de production plus durables ou à de nouveaux agents thérapeutiques.
Chimie Analytique
En chimie analytique, l’this compound peut être utilisé comme étalon ou composé de référence dans le développement de nouvelles méthodes analytiques . Sa détection et sa quantification précises sont essentielles pour l’analyse précise de l’Erdosteine dans les formulations pharmaceutiques, garantissant le dosage correct et l’efficacité du médicament.
Mécanisme D'action
Target of Action
Erdosteine Ethyl Ester is a derivative of Erdosteine, a mucolytic drug . The primary targets of Erdosteine are the mucus-producing cells in the respiratory tract . It acts on these cells to control mucus production and viscosity, thereby improving expectoration .
Mode of Action
This compound, like Erdosteine, is a prodrug that undergoes hepatic first-pass metabolism to produce active metabolites . These metabolites possess mucolytic activity and free radical scavenging activity . They interact with their targets, the mucus-producing cells, to control the production and viscosity of mucus . Additionally, they combat the effects of free radicals, particularly those resulting from cigarette smoke .
Biochemical Pathways
This compound affects the biochemical pathways involved in mucus production and oxidative stress . Its active metabolites regulate the production of reactive oxygen species, thereby reducing oxidative stress . This regulation of oxidative stress pathways can prevent or reduce lung tissue damage .
Pharmacokinetics
This compound’s pharmacokinetic properties are similar to those of Erdosteine . After oral administration, Erdosteine undergoes hepatic first-pass metabolism to produce three active metabolites . These metabolites exhibit mucolytic and free radical scavenging activity . The drug has been shown to be safe and well-tolerated in clinical trials .
Result of Action
The action of this compound results in improved mucus clearance and reduced oxidative stress . It reduces cough frequency and severity, and sputum viscosity more quickly and effectively than placebo . It also reduces the adhesivity of sputum more effectively than other mucolytic agents .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of ethanol in the refining process of Erdosteine bulk drug can lead to the production of this compound .
Safety and Hazards
Erdosteine, the parent compound of Erdosteine Ethyl Ester, is classified as having acute toxicity, oral (Category 4), H302, which means it is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a poison center or doctor if swallowed .
Analyse Biochimique
Biochemical Properties
Erdosteine Ethyl Ester plays a significant role in biochemical reactions due to its mucolytic and antioxidant properties. It interacts with various enzymes, proteins, and biomolecules. For instance, this compound is metabolized to its active form, which contains free thiol groups. These thiol groups can break disulfide bonds in mucins, reducing mucus viscosity and promoting expectoration . Additionally, this compound exhibits free radical scavenging activity, protecting cells from oxidative damage .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to reduce inflammation and oxidative stress in respiratory cells. In asthmatic mice, this compound decreased inflammation and improved pulmonary function by modulating cell barrier proteins such as claudin-4 and nectin-4 . Furthermore, it regulates the production of reactive oxygen species, thereby protecting cells from oxidative damage .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to active metabolites containing free thiol groups. These metabolites interact with biomolecules, breaking disulfide bonds in mucins and reducing mucus viscosity . This compound also inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to reduced production of pro-inflammatory cytokines . Additionally, it enhances the expression of antioxidant enzymes, further protecting cells from oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. Studies have shown that this compound remains stable and effective in reducing mucus viscosity and inflammation over extended periods . Its metabolites exhibit consistent pharmacokinetics, indicating no accumulation or enzymatic induction . Long-term studies have demonstrated its ability to maintain reduced oxidative stress and inflammation in respiratory cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies with asthmatic mice, higher doses of this compound significantly reduced inflammation and improved pulmonary function compared to lower doses . At very high doses, this compound may exhibit toxic effects, such as gastrointestinal disturbances . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in the liver to active metabolites containing free thiol groups . These metabolites interact with enzymes such as acetyl-CoA synthetase and alcohol dehydrogenase, influencing metabolic flux and metabolite levels . This compound also affects the production of reactive oxygen species and the expression of antioxidant enzymes, contributing to its protective effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, facilitating its uptake and distribution . This compound is primarily localized in the respiratory tract, where it exerts its mucolytic and antioxidant effects . Its metabolites are also distributed to other tissues, contributing to its systemic effects .
Subcellular Localization
The subcellular localization of this compound and its metabolites is crucial for their activity and function. This compound is primarily localized in the cytoplasm, where it interacts with mucins and reduces mucus viscosity . Its metabolites are also found in the mitochondria, where they enhance the expression of antioxidant enzymes and protect cells from oxidative stress . Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments .
Propriétés
IUPAC Name |
ethyl 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S2/c1-2-15-9(13)6-16-5-8(12)11-7-3-4-17-10(7)14/h7H,2-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDBCZANDKRAMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCC(=O)NC1CCSC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Erdosteine Ethyl Ester and how is it formed?
A1: this compound (ethyl ({2-oxo-2-[(2-oxotetrahydro-3-thiophenyl) amino] ethyl} sulfanyl) acetate) is a newly identified impurity found in Erdosteine bulk drug. The research indicates that it forms during the purification process of Erdosteine when ethanol is used as the refining solvent. []
Q2: Why is the presence of this compound significant in Erdosteine bulk drug?
A2: As an impurity, this compound impacts the purity of the final drug product. While its specific pharmacological effects are not addressed in this research, its presence highlights the importance of controlling manufacturing processes to ensure the quality and purity of pharmaceutical products. []
Q3: Does the research suggest ways to prevent the formation of this compound?
A3: Yes, the research specifically recommends avoiding the use of ethanol during the purification of Erdosteine bulk drug. This change in the refining process is proposed to minimize or eliminate the formation of this compound and improve the purity of the final drug substance. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



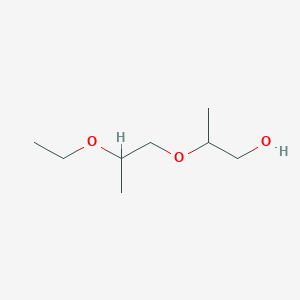
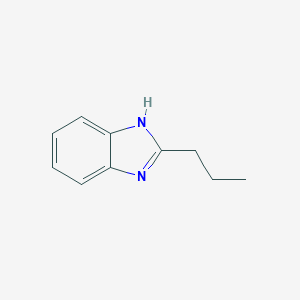

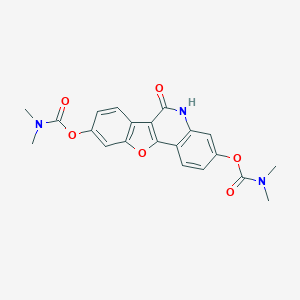

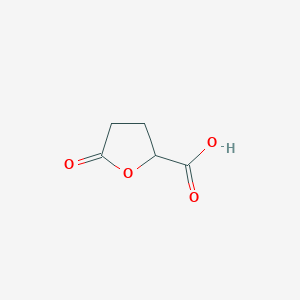



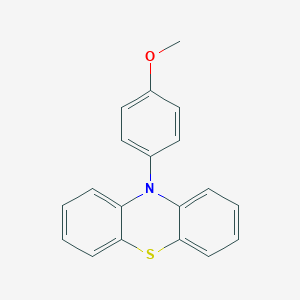

![7H-Pyrrolo[2,3-c]pyridazine](/img/structure/B106283.png)
